Bis(3,5-dichlorophenyl) disulfide CAS number 137897-99-5
Bis(3,5-dichlorophenyl) disulfide CAS number 137897-99-5
An In-depth Technical Guide to Bis(3,5-dichlorophenyl) disulfide CAS Number: 137897-99-5
Introduction
Bis(3,5-dichlorophenyl) disulfide, also known as 3,3',5,5'-tetrachlorodiphenyl disulfide, is an organosulfur compound featuring a disulfide bond linking two 3,5-dichlorophenyl moieties.[1] While specific, in-depth research on this particular isomer is limited in publicly accessible literature, its structural features—the reactive disulfide bridge and the halogenated aromatic rings—suggest a range of potential applications in medicinal chemistry, materials science, and as a research tool. Disulfide compounds are of significant interest due to their presence in numerous natural products and pharmacologically active molecules, where they often play a crucial role in the compound's mechanism of action.[2][3]
This guide synthesizes the available data for Bis(3,5-dichlorophenyl) disulfide and draws logical inferences from closely related analogs to provide a comprehensive technical overview. We will explore its chemical properties, postulate synthesis and characterization methodologies, discuss its potential biological activities based on the well-established chemistry of disulfide bonds, and outline prospective applications and experimental protocols.
Chemical and Physical Properties
The foundational characteristics of a compound are critical for its application in any experimental setting. The properties of Bis(3,5-dichlorophenyl) disulfide, summarized from available supplier data, are presented below.
| Property | Value | Source |
| CAS Number | 137897-99-5 | [1][4][5][6][7][8] |
| Molecular Formula | C₁₂H₆Cl₄S₂ | [1][4][7] |
| Molecular Weight | 356.12 g/mol | [1][4] |
| Appearance | Solid (form may vary) | |
| Melting Point | 66-69 °C | [1] |
| IUPAC Name | 1,3-dichloro-5-[(3,5-dichlorophenyl)disulfanyl]benzene | [6] |
| InChI Key | JMQANWHMOHXBEA-UHFFFAOYSA-N | [1][6] |
| SMILES String | Clc1cc(Cl)cc(SSc2cc(Cl)cc(Cl)c2)c1 | [1] |
Diagram: Chemical Structure of Bis(3,5-dichlorophenyl) disulfide
Caption: Structure of Bis(3,5-dichlorophenyl) disulfide.
Synthesis and Characterization
Diagram: General Synthetic Workflow
Caption: General workflow for synthesis and analysis.
Representative Synthesis Protocol: Oxidative Coupling
This protocol is a representative example adapted from methods used for similar aryl disulfides.[2][3] Causality: The choice of an oxidative coupling reaction is based on its high efficiency and the commercial availability of the corresponding thiol precursor. The oxidation converts two thiol (S-H) groups into a disulfide (S-S) bond.
Materials:
-
3,5-Dichlorothiophenol
-
Iodine (I₂) or 30% Hydrogen Peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Silica Gel for column chromatography
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,5-dichlorothiophenol in a suitable solvent like ethanol.
-
Basification: Add an aqueous solution of sodium hydroxide to deprotonate the thiol, forming the more reactive thiolate anion. This step is crucial as the thiolate is more readily oxidized than the neutral thiol.
-
Oxidation: Slowly add the oxidizing agent (e.g., a solution of iodine in ethanol or dropwise addition of H₂O₂) to the stirred solution at room temperature. The reaction progress can often be monitored by a color change. The oxidant choice balances reactivity with control; iodine is mild and selective, while H₂O₂ is a greener but potentially more aggressive option.
-
Quenching & Extraction: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) if necessary. Extract the crude product into an organic solvent like dichloromethane.
-
Washing & Drying: Wash the organic layer with water and brine to remove inorganic impurities. Dry the organic layer over an anhydrous salt like Na₂SO₄.
-
Purification: Concentrate the dried solution under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient). This step is critical for separating the disulfide product from unreacted thiol and any over-oxidation byproducts.
-
Isolation: Combine the pure fractions and evaporate the solvent to yield pure Bis(3,5-dichlorophenyl) disulfide.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (356.12 g/mol ).[1]
-
X-ray Crystallography: If suitable crystals can be grown, this technique provides definitive proof of structure and conformation, as has been done for isomers like bis(2,3-dichlorophenyl) disulfide.[2][9]
Potential Biological Activity and Mechanism of Action
While direct biological studies on Bis(3,5-dichlorophenyl) disulfide are scarce, the disulfide functional group is a well-known pharmacophore. Its reactivity, particularly towards biological thiols like cysteine residues in proteins, is the primary driver of its potential bioactivity.
Core Mechanism: Thiol-Disulfide Exchange The central hypothesis for the mechanism of action of many bioactive disulfides is their ability to undergo thiol-disulfide exchange with free cysteine residues in proteins. This can lead to the formation of a mixed disulfide, altering the protein's structure and function. This disruption of protein homeostasis can trigger various downstream cellular responses.
Diagram: Hypothesized Mechanism of Action
Caption: Thiol-disulfide exchange leading to cellular effects.
Inferred Biological Activities:
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Anticancer Potential: Many organosulfur compounds, like diallyl disulfide (DADS) from garlic, exhibit anticancer properties.[10] The proposed mechanism often involves inducing apoptosis (programmed cell death) in cancer cells.[11] This can be triggered by disrupting key signaling pathways involved in cell survival, such as the PI3K/Akt or MAPK pathways, or by generating reactive oxygen species (ROS) that cause oxidative stress.[11] The dichlorophenyl moieties on the target compound may enhance its lipophilicity, aiding cell membrane penetration.
-
Antimicrobial/Antifungal Activity: Disulfide-containing compounds have a history of use as fungicides.[2][3] The mechanism likely involves the disruption of essential cysteine-containing enzymes in fungi, such as those involved in metabolism or cell wall synthesis. Diallyl trisulfide, for instance, has shown potent antifungal activity.[12]
Prospective Applications in Research and Drug Development
Given the above properties and potential mechanisms, Bis(3,5-dichlorophenyl) disulfide could be a valuable molecule for:
-
Lead Compound Discovery: Its simple, synthetically accessible structure makes it an attractive starting point for medicinal chemistry campaigns. Researchers could systematically modify the substitution pattern on the phenyl rings to optimize potency and selectivity against specific biological targets (e.g., kinases, phosphatases).
-
Tool Compound in Redox Biology: As a thiol-reactive agent, it could be used to probe the role of specific cysteine residues in protein function and to study the cellular response to disulfide-related oxidative stress.
-
Antifungal Agent Development: The compound could be screened against various fungal pathogens to validate the hypothesized antifungal activity and serve as a basis for developing new agricultural or clinical fungicides.
Representative Experimental Protocol: Cytotoxicity Screening (MTT Assay)
To assess the potential anticancer activity of Bis(3,5-dichlorophenyl) disulfide, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure its effect on cancer cell viability.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of Bis(3,5-dichlorophenyl) disulfide in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for treatment. Justification: DMSO is used for its ability to dissolve a wide range of organic compounds; however, its final concentration in the well should be kept low (<0.5%) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (negative control) and medium with DMSO (vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Bis(3,5-dichlorophenyl) disulfide.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14]
-
Handling: Avoid breathing dust or vapors.[14] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13][15]
-
Inhalation: Move the person to fresh air.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[14]
Conclusion and Future Directions
Bis(3,5-dichlorophenyl) disulfide (CAS 137897-99-5) is a compound with significant, albeit largely unexplored, potential. Its chemical properties are defined by the reactive disulfide bond and halogenated aryl rings. While direct experimental data on its biological effects are limited, a strong scientific rationale, built upon the known activities of analogous organosulfur compounds, suggests promising avenues for investigation in oncology and infectious disease research.
Future work should focus on the empirical validation of the hypotheses presented in this guide. Key steps include:
-
Developing and publishing a robust, scalable synthesis protocol.
-
Conducting broad screening assays to confirm its cytotoxic and antimicrobial activities.
-
Performing mechanistic studies to identify specific protein targets and signaling pathways affected by the compound.
Such research will be crucial to unlocking the full potential of Bis(3,5-dichlorophenyl) disulfide and its derivatives as valuable tools for science and medicine.
References
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Disulfide, bis(3,5-dichlorophenyl). Angene Chemical. [Link]
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Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. [Link]
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Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. IUCrData, 70(5), o529. [Link]
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Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. ResearchGate. [Link]
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Uddin, M. S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13, 943967. [Link]
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Pu, Y., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Oxidative Medicine and Cellular Longevity, 2021, 9957304. [Link]
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Uddin, M. S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. PubMed, National Center for Biotechnology Information. [Link]
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He, Y., et al. (2022). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. Molecules, 27(1), 253. [Link]
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